molecular formula C24H14Cu2N6O8 B13735707 dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine

dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine

Cat. No.: B13735707
M. Wt: 641.5 g/mol
InChI Key: RRMWOHQPGQRCKI-MBCFVHIPSA-J
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Description

Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is a coordination compound that features copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine under controlled conditions. One common method involves dissolving copper(II) chloride in a solvent such as ethanol, followed by the addition of pyrazine-2,3-dicarboxylate and 4-[(E)-2-pyridin-4-ylethenyl]pyridine. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, and various ligands for substitution and coordination reactions. The reactions are typically carried out in solvents like ethanol or water, and under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination compounds with different ligands .

Scientific Research Applications

Chemistry

In chemistry, dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is studied for its catalytic properties. It can act as a catalyst in various organic reactions, including oxidation and coupling reactions .

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that copper complexes can exhibit significant antibacterial and antifungal activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Copper complexes are known to interact with biological molecules, and this compound may have potential as a drug candidate for treating infections or other diseases .

Industry

In industry, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis .

Mechanism of Action

The mechanism of action of dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine involves the interaction of the copper centers with target molecules. The copper ions can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to antimicrobial effects or other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine is unique due to the presence of the 4-[(E)-2-pyridin-4-ylethenyl]pyridine ligand, which imparts distinct structural and electronic properties.

Properties

Molecular Formula

C24H14Cu2N6O8

Molecular Weight

641.5 g/mol

IUPAC Name

dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine

InChI

InChI=1S/C12H10N2.2C6H4N2O4.2Cu/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-10H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4/b2-1+;;;;

InChI Key

RRMWOHQPGQRCKI-MBCFVHIPSA-J

Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Canonical SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Origin of Product

United States

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